1-(1,3-Cyclohexadien-1-yl)ethanone

Description

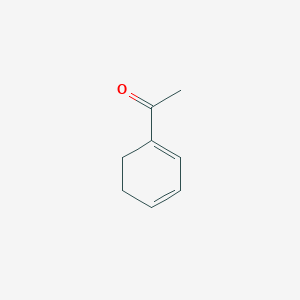

1-(1,3-Cyclohexadien-1-yl)ethanone (CAS: 41436-46-8) is a cyclic ketone with the molecular formula C₁₁H₁₆O and a molecular weight of 164.244 g/mol. Its structure comprises a cyclohexadienyl ring (with conjugated double bonds at positions 1 and 3) substituted with an acetyl group. Key physicochemical properties include a density of 0.919 g/cm³, boiling point of 238.7°C, and flash point of 91.9°C . This compound is structurally related to ionones and damascones, which are widely used in fragrances due to their floral and fruity odor profiles .

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

122.16 g/mol |

IUPAC Name |

1-cyclohexa-1,3-dien-1-ylethanone |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,5H,4,6H2,1H3 |

InChI Key |

XFQNQOLPNYVPDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CCC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, 1,3-cyclohexadiene reacts with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion (CH₃C⁺=O), which attacks the electron-rich diene system. The intermediate complex is subsequently hydrolyzed to yield the acetylated product.

Key parameters:

Yield and Side Reactions

Reported yields range from 45% to 68%, with side products including:

-

Polymerized dienes : Due to the Lewis acid’s propensity to initiate cationic polymerization.

-

Isomeric byproducts : Such as 1-acetyl-1,4-cyclohexadiene, arising from competing electrophilic attack positions.

Diels-Alder Cycloaddition Followed by Oxidation

The Diels-Alder reaction provides a stereoselective pathway to construct the cyclohexene ring, which can be dehydrogenated to form the 1,3-diene system.

Cycloaddition Step

A diene (e.g., 1,3-butadiene) reacts with an acetyl-containing dienophile, such as acetylene derivatives, under thermal or high-pressure conditions:

For example, the reaction between 1,3-butadiene and propiolic acid derivatives yields a cyclohexene intermediate with an acetyl group.

Dehydrogenation to 1,3-Cyclohexadiene

The cyclohexene intermediate undergoes dehydrogenation using agents like sulfur or quinones:

Conditions :

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.

Elimination Reactions from Substituted Cyclohexanes

Elimination strategies leverage halogenated or oxygenated precursors to generate the diene system via dehydrohalogenation or dehydration.

Dehydrohalogenation of 1-Acetyl-3-chlorocyclohexane

Treatment of 1-acetyl-3-chlorocyclohexane with a strong base (e.g., potassium tert-butoxide) induces β-elimination:

Advantages :

-

High regioselectivity for the 1,3-diene product.

Dehydration of 1-Acetylcyclohexanol

Phosphoric acid-catalyzed dehydration at elevated temperatures:

Challenges :

-

Competing formation of 1-acetylcyclohexene due to over-dehydration.

-

Requires careful temperature control to avoid tar formation.

Organocatalytic Methods

Modern organocatalytic approaches enable enantioselective synthesis under mild conditions.

Proline-Catalyzed Aldol Condensation

L-Proline catalyzes the cross-aldol reaction between α,β-unsaturated aldehydes and ketones, forming the cyclohexadienyl scaffold:

Key Features :

-

Stereoselectivity : Up to 88% enantiomeric excess (ee) for (R)-configured products.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45–68% | 85–90% | Moderate | Low |

| Diels-Alder/Oxidation | 52–60% | 80–88% | Low | High |

| Dehydrohalogenation | 70–75% | 95% | High | Moderate |

| Organocatalytic | 65–72% | 92–95% | Low | High |

Trade-offs :

-

Friedel-Crafts : Cost-effective but prone to side reactions.

-

Organocatalytic : High enantiopurity but limited scalability.

-

Dehydrohalogenation : Optimal for industrial-scale production due to high yield and purity.

Industrial-Scale Considerations

For large-scale synthesis, the dehydrohalogenation route is preferred. Key optimizations include:

-

Continuous flow reactors : To enhance heat transfer and minimize side reactions.

-

Catalyst recycling : Recovery of AlCl₃ via aqueous workup reduces costs.

-

In-line analytics : GC-MS monitoring ensures consistent product quality.

Emerging Techniques

Photochemical Acylation

Ultraviolet (UV) light initiates radical-based acylation of 1,3-cyclohexadiene with acetyl iodide, avoiding Lewis acids:

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Cyclohexadien-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the cyclohexadiene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexadiene derivatives.

Scientific Research Applications

Organic Synthesis

1-(1,3-Cyclohexadien-1-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse derivatives.

Biological Studies

The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological systems can provide insights into enzymatic mechanisms and metabolic processes.

Industrial Applications

In the fragrance and flavor industry, this compound is used for producing aroma compounds. Its unique olfactory properties contribute to the complexity of fragrances and flavors in consumer products .

Case Study 1: Fragrance Development

A study explored the use of this compound in developing novel fragrance formulations. The compound was found to impart a distinct aroma profile that enhanced the overall fragrance complexity when blended with other aromatic compounds. This application demonstrates its utility in perfumery as a key ingredient that adds depth and character to fragrance compositions.

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with specific enzymes revealed its potential as a substrate in biochemical pathways. The compound was shown to participate in catalytic cycles leading to the formation of various products, highlighting its role in metabolic studies .

Mechanism of Action

The mechanism of action of 1-(1,3-Cyclohexadien-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of different products. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexadienyl Ring

1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)ethanone

- Structure : Features additional methyl groups at positions 2, 6, and 6 of the cyclohexadienyl ring.

- Properties : Exhibits a sweet, fruity odor and is identified as a key contributor to the aroma of heat-treated teas and fruits like pears .

- Applications: Used in flavor and fragrance industries due to its similarity to β-damascenone .

1-[(5R)-5-Hydroxy-1,3-cyclohexadien-1-yl]ethanone

Alicyclic vs. Aromatic Substituents

1-Cyclohexylethanone

- Structure : A saturated cyclohexane ring substituted with an acetyl group.

- Applications : Intermediate in organic synthesis, lacking the aromatic complexity of cyclohexadienyl derivatives.

1-(2,4,6-Trimethylphenyl)ethanone

Functional Group Modifications

1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanilone)

- Structure : Aromatic ring with hydroxyl and methoxy groups.

- Relevance : Structural isomer of acetovanillone (apocynin), with applications in antioxidant and anti-inflammatory research .

Schiff Bases Derived from Ethanone Precursors

- Example: Schiff bases synthesized from 1-(1-hydroxynaphthalen-2-yl)ethanone exhibit antibacterial activity against E. coli and Salmonella Typhi and antioxidant properties via DPPH radical scavenging .

Table 1: Comparative Data for Selected Ethanone Derivatives

Biological Activity

1-(1,3-Cyclohexadien-1-yl)ethanone, also known as 1-(2-cyclohexenyl)ethanone, is a cyclic ketone that has garnered attention due to its potential biological activities. This compound is structurally related to various natural products and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

This compound is characterized by a cyclohexadiene ring with an ethanone substituent. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage.

- DPPH Scavenging Assay : In studies assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity, the compound demonstrated a dose-dependent increase in antioxidant capacity. At higher concentrations (e.g., 400 μg/ml), it showed notable scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays:

- HRBC Membrane Stabilization : The compound exhibited significant anti-inflammatory effects by stabilizing human red blood cell membranes against hypotonic and heat-induced hemolysis. This suggests its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for further investigation in the field of natural antimicrobial agents.

Table of Biological Activities

Case Study: Antioxidant Properties

A study conducted on the antioxidant properties of various cyclohexadiene derivatives highlighted that this compound showed comparable results to well-known antioxidants. The study concluded that such compounds could be utilized in food preservation and therapeutic applications due to their ability to mitigate oxidative damage .

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-cyclohexadien-1-yl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation, where cyclohexadiene derivatives react with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as anhydrous solvents, controlled temperature (0–25°C), and stoichiometric optimization are critical for achieving yields >75% . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and reduce side products .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (e.g., 164.24 g/mol for the trimethyl derivative) and detect impurities .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the cyclohexadienyl ring's proton environments and ketone functionality .

- High-Performance Liquid Chromatography (HPLC): For purity assessment using reverse-phase columns and UV detection at 254 nm .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in organic solvents like dichloromethane, ethyl acetate, and acetonitrile. Storage at –20°C under inert gas (N₂ or Ar) is advised to prevent oxidation of the conjugated diene system. Stability studies suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How do researchers address regioselectivity challenges during functionalization of the cyclohexadienyl ring?

Regioselective modifications (e.g., epoxidation, halogenation) require careful control of reaction kinetics. For example, electrophilic additions favor the more substituted double bond due to hyperconjugation stabilization. Computational modeling (DFT) can predict reactive sites, while experimental validation via tandem MS/MS fragmentation confirms product structures .

Q. What methodologies resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Researchers should:

- Compare experimental data with density functional theory (DFT)-simulated spectra.

- Use X-ray crystallography (as in chalcone derivatives ) to resolve ambiguities in stereochemistry.

- Standardize solvent systems (e.g., CDCl₃ for NMR) to ensure reproducibility .

Q. What advanced techniques are used to study its biological activity in enzyme inhibition assays?

- Kinetic assays: Monitor enzyme activity (e.g., cyclooxygenase or cytochrome P450) via UV-Vis spectroscopy after incubating the compound with purified enzymes and substrates.

- Molecular docking: Predict binding interactions using software like AutoDock Vina, validated by site-directed mutagenesis studies .

- In vitro cytotoxicity: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, with dose-response curves analyzed via nonlinear regression .

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Green chemistry approaches: Replace AlCl₃ with recyclable ionic liquid catalysts to reduce hazardous waste .

- Waste management: Chlorinated byproducts (e.g., from chloromethyl derivatives ) must be neutralized with aqueous NaHCO₃ and disposed via licensed chemical waste facilities .

- Life-cycle assessment (LCA): Quantify energy use and emissions using tools like SimaPro to optimize sustainability .

Data Interpretation & Validation

Q. How are computational models applied to predict physicochemical properties of this compound?

Quantitative Structure-Property Relationship (QSPR) models, trained on datasets from PubChem and ECHA, predict logP (2.1–3.7), boiling point (238–319°C), and solubility. These are validated experimentally via shake-flask methods for logP and thermogravimetric analysis (TGA) for thermal stability .

Q. What strategies validate the compound's role as a reference standard in analytical chemistry?

- Cross-validate retention times in HPLC against certified standards (e.g., NIST reference materials).

- Use isotope-labeled analogs (e.g., ¹³C-acetone derivatives) as internal standards for quantitative MS analysis .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.